2,6-Difluoro-L-phenylalanine (2,6-DFPA) is a synthetic amino acid, meaning it is not naturally occurring. Research has been conducted on the development of various methods for synthesizing 2,6-DFPA, with the goal of improving efficiency and yield. These studies have explored different reaction conditions, catalysts, and starting materials [, ]. Additionally, research has been conducted on the characterization of 2,6-DFPA using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
2,6-DFPA has been investigated as a potential tool for protein engineering. By incorporating 2,6-DFPA into proteins in place of the natural amino acid phenylalanine, researchers aim to modify the protein's structure and function. Studies have shown that 2,6-DFPA can alter protein stability, folding, and interactions with other molecules [, ]. This research holds promise for developing new enzymes with improved properties or designing proteins with specific functions for various applications.
Some studies have explored the potential of 2,6-DFPA as an enzyme inhibitor. By mimicking the structure of the natural substrate but possessing slight modifications, 2,6-DFPA can bind to the enzyme's active site and prevent it from performing its normal catalytic function. This research could be relevant for developing new drugs to treat various diseases by targeting specific enzymes [, ].
In addition to the areas mentioned above, 2,6-DFPA is being investigated for other potential applications in scientific research, including its use as a:
2,6-Difluoro-l-phenylalanine has the molecular formula C9H9F2NO2 and a molar mass of approximately 201.173 g/mol . The compound features two fluorine atoms substituted at the 2 and 6 positions of the phenyl ring, which significantly alters its electronic properties compared to non-fluorinated phenylalanine. This modification can influence the compound's hydrophobicity and electrostatic interactions, making it a valuable tool for studying protein interactions and stability .
Fluorinated amino acids like 2,6-difluoro-l-phenylalanine exhibit unique biological activities due to their altered physicochemical properties. These modifications can affect protein folding, stability, and interactions with other biomolecules. Studies have shown that fluorination can enhance binding affinities in certain contexts, making these compounds useful for probing protein functions .
Synthesis of 2,6-difluoro-l-phenylalanine typically involves selective fluorination of l-phenylalanine. Various methods have been developed for this purpose, including:
The unique properties of 2,6-difluoro-l-phenylalanine make it suitable for several applications:
Research into the interactions of 2,6-difluoro-l-phenylalanine with proteins has revealed that fluorination can significantly alter binding dynamics. For instance, studies have shown that increasing fluorination levels can lead to changes in binding energy with cations, indicating that these modifications may be used to fine-tune interactions within biological systems . Furthermore, terahertz spectroscopy has been employed to study the structural differences between l-phenylalanine and its fluorinated derivatives, providing insights into their interaction mechanisms .
Several compounds share structural similarities with 2,6-difluoro-l-phenylalanine. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
l-Phenylalanine | No fluorination | Natural amino acid; widely studied |
4-Fluoro-l-phenylalanine | One fluorine at position 4 | Alters hydrophobicity; influences protein interactions |
3-Fluoro-l-phenylalanine | One fluorine at position 3 | Affects electronic properties; potential drug candidate |
2-Amino-5-fluorobenzoic acid | Fluorination on benzoic acid | Used in drug synthesis; different functional group |
The primary distinction of 2,6-difluoro-l-phenylalanine lies in its dual fluorination pattern which enhances its biochemical properties compared to other derivatives. This unique substitution pattern enables more precise modulation of protein interactions and stability.
The development of efficient halogenation strategies for aromatic fluorination represents a cornerstone in the synthesis of 2,6-difluoro-L-phenylalanine. Unlike conventional halogenation reactions with chlorine and bromine, fluorination of aromatic systems presents unique challenges due to the exceptional reactivity and electronegativity of fluorine [1] [2]. Traditional approaches using elemental fluorine often result in poor yields and multiple products due to the highly exothermic nature of the reaction [3] [4].
Modern synthetic approaches rely heavily on electrophilic fluorination reagents that provide controlled introduction of fluorine atoms into aromatic systems [2] [5]. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the most widely utilized reagent for this purpose [6] [7]. This crystalline, air-stable compound functions as an electrophilic fluorine donor through its nitrogen-fluorine bond, enabling selective fluorination under mild conditions [5] [8].
The mechanism of Selectfluor-mediated fluorination involves initial complexation with the aromatic substrate, followed by electrophilic attack at electron-rich positions [8]. This process demonstrates remarkable regioselectivity, particularly favoring positions ortho and para to electron-donating substituents [5] [6]. For 2,6-difluorophenylalanine synthesis, this regioselectivity is advantageous as it allows for controlled introduction of fluorine atoms at the desired positions on the aromatic ring [9].
N-fluoropyridinium salts represent another class of electrophilic fluorinating agents with demonstrated utility in aromatic fluorination [10]. These reagents can be synthesized through direct fluorination of pyridine derivatives with fluorine gas in the presence of suitable counterions [10]. The resulting salts exhibit varying degrees of fluorinating power depending on the substituents on the pyridine ring, allowing for matched reactivity with substrates of different nucleophilicity [10].
N-fluoro-o-benzenedisulfonimide (NFOBS) provides an alternative approach for electrophilic fluorination, particularly effective for carbanion substrates [10]. This reagent demonstrates excellent selectivity for α-fluorination of enolates and has shown yields ranging from 65% to 100% depending on the substrate [10]. The sulfonimide structure provides enhanced stability compared to other N-fluorine reagents while maintaining good fluorinating capability [10].
Reagent | Mechanism | Reaction Conditions | Selectivity | Yield Range |
---|---|---|---|---|
Selectfluor (F-TEDA-BF4) | Electrophilic fluorination via N-F bond | Mild conditions, room temperature | High regioselectivity | 65-95% [5] [6] |
N-fluoropyridinium salts | Electrophilic fluorination with various counterions | Low temperature, various solvents | Variable depending on pyridine derivative | 70-90% [10] |
N-fluoro-o-benzenedisulfonimide (NFOBS) | Electrophilic fluorination with sulfonimide structure | Moderate conditions | Good selectivity for carbanions | 65-100% [10] |
N-fluorosulfonimide (NFSI) | Electrophilic fluorination | Mild to moderate conditions | High selectivity | 70-95% [10] |
Elemental fluorine (F2) | Direct fluorination (requires Lewis acid activation) | Requires specialized handling, low temperature | Poor selectivity, multiple products | Poor yields (< 30%) [3] [4] |
The electrophilic aromatic substitution mechanism underlying these fluorination reactions involves initial formation of a sigma complex (arenium ion) followed by deprotonation to restore aromaticity [11]. The rate-determining step typically involves the initial attack of the aromatic system on the electrophilic fluorine source [11]. Lewis acid catalysts can enhance the electrophilicity of halogen sources, though this approach is less commonly employed with the modern N-fluorine reagents due to their inherent electrophilic character [11].
The synthesis of enantiomerically pure 2,6-difluoro-L-phenylalanine requires sophisticated asymmetric methodologies to ensure the correct stereochemical configuration at the α-carbon center [9] [12]. Several complementary approaches have been developed to achieve high levels of enantioselectivity in fluorinated phenylalanine derivatives [9] [12].
The Schöllkopf reagent approach represents one of the most successful strategies for asymmetric amino acid synthesis [9]. This method employs (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a chiral auxiliary, which undergoes alkylation with fluorinated benzyl bromides to establish the desired stereochemistry [9]. The alkylation products are subsequently hydrolyzed to generate amino acid esters, which are then protected with tert-butyloxycarbonyl groups [9]. Final ester hydrolysis affords the protected amino acids with excellent enantiomeric excess, typically exceeding 94% [9].
Alternative chiral auxiliary approaches utilize oxazolone intermediates derived from fluorinated benzaldehydes [9]. These methods involve three-component condensation reactions between fluorinated benzaldehydes, N-acetyl- or N-benzoylglycine, and acetic anhydride in the presence of sodium acetate [9]. The resulting oxazolones undergo reductive ring cleavage with red phosphorus in hydroiodic acid to yield fluorinated phenylalanine analogs [9].
Asymmetric phase transfer catalysis has emerged as a powerful tool for the synthesis of unnatural phenylalanine derivatives [12] [13]. This approach employs pseudoenantiomeric quaternary cinchona alkaloid catalysts to achieve high levels of enantioselectivity in α-alkylation reactions [12]. O-allyl-N-(9-anthracenylmethyl) cinchoninium bromide and its cinchonidine-derived counterpart enable predictable stereochemical control, with the cinchonine-type catalyst producing (R)-amino acid derivatives and the cinchonidine-type catalyst affording (S)-enantiomers [12].
The glycine Schiff base alkylation methodology under phase transfer catalysis conditions demonstrates remarkable efficiency, achieving yields of 85-95% with enantiomeric excesses exceeding 95% [12]. This method is particularly advantageous for preparative-scale synthesis due to its scalability and operational simplicity [12].
Enzymatic resolution provides an alternative approach for obtaining enantiomerically pure fluorinated phenylalanine derivatives [9]. Proteases from Bacillus species demonstrate exceptional selectivity in the hydrolysis of racemic N-acetyl amino acid esters [9]. This approach can achieve enantiomeric excesses greater than 99.5% for both enantiomers, with the (S)-N-acetyl acid and corresponding (R)-N-acetyl ester being isolated as separate products [9].
Method | Chiral Source | Substrate Type | Enantiomeric Excess | Yield |
---|---|---|---|---|
Schöllkopf reagent alkylation | (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | Fluorinated benzyl bromides | >94% ee [9] | 70-90% [9] |
Phase transfer catalysis | Cinchona alkaloid-derived catalysts | Glycine Schiff base with benzyl halides | >95% ee [12] | 85-95% [12] |
Chiral auxiliary (oxazolone) | Chiral auxiliary with fluorinated precursors | Fluorinated benzaldehydes | 70-90% ee [9] | 60-80% [9] |
Erlenmeyer azalactone synthesis | Asymmetric reduction or enzymatic resolution | Fluorinated benzaldehydes with acetylglycine | >99.5% ee after resolution [9] | 67% overall [9] |
Enzymatic resolution | Protease from Bacillus sp. | Racemic N-acetyl amino acids | >99.5% ee [9] | 90% for separated enantiomers [9] |
The incorporation of 2,6-difluoro-L-phenylalanine into peptide sequences requires carefully designed protection strategies that are compatible with solid-phase peptide synthesis methodologies [14] [15]. The selection of appropriate protecting groups is crucial for maintaining the integrity of the fluorinated amino acid throughout the synthetic sequence while ensuring efficient coupling and deprotection reactions [16] [17].
The fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) protection scheme represents the most widely adopted strategy for solid-phase peptide synthesis involving fluorinated amino acids [15] [18]. In this system, the α-amino group is protected with the base-labile Fmoc group, while side chain functionalities are protected with acid-labile tert-butyl-based protecting groups [14] [15]. The Fmoc group demonstrates exceptional stability under acidic conditions while being readily removable under mild basic conditions using piperidine [15] [19].
The tert-butyl protecting group provides robust protection for carboxyl and hydroxyl functionalities and is stable to the basic conditions used for Fmoc removal [16] [17]. Deprotection is typically achieved using trifluoroacetic acid, which cleaves the tert-butyl group while simultaneously cleaving the peptide from the solid support [14] [16]. This orthogonal protection scheme ensures that neither protecting group interferes with the removal of the other, making it ideal for automated peptide synthesis [15] [18].
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection system offers an alternative approach for peptide synthesis, though it is less commonly employed in modern solid-phase synthesis [14] [20]. The Boc group protects the α-amino function and is removed under acidic conditions, typically using trifluoroacetic acid [20] [19]. Side chain protecting groups in this system are based on benzyl derivatives, which are removed under strongly acidic conditions using hydrogen fluoride [14] [20].
While the Boc/Bzl system is not truly orthogonal (both protecting groups are acid-labile), it remains useful for specialized applications where the milder deprotection conditions of the Fmoc system are not suitable [14] [20]. The Boc protecting group can be selectively removed under moderate acidic conditions while leaving benzyl-based side chain protection intact [20] [19].
Trityl-based protecting groups offer additional options for amino functionalities, particularly in cases where acid-labile protection is required [21] [22]. The trityl group demonstrates excellent stability under basic and neutral conditions while being readily removable under acidic conditions [22]. This protection strategy is particularly useful for amino-modified compounds where selective deprotection is required [22].
Allyl-based protecting groups provide an orthogonal option that can be removed under palladium-catalyzed conditions [16] [23]. This approach is valuable when multiple levels of orthogonal protection are required, as the allyl group can be removed selectively without affecting acid- or base-labile protecting groups [16] [23].
Protection Strategy | N-terminal Protection | Side Chain Protection | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Fmoc/tBu system | Fmoc (base-labile) | tBu-based (acid-labile) | Base (piperidine) for Fmoc, TFA for side chains [15] [16] | Excellent for automation [15] [18] |
Boc/Bzl system | Boc (acid-labile) | Benzyl-based (acid-labile) | TFA for Boc, HF for side chains [14] [20] | Traditional method [14] [20] |
Mixed orthogonal protection | Variable | Combination of acid/base labile | Sequential orthogonal conditions [16] [23] | Specialized applications [16] [23] |
Trityl protection for amines | Trityl (acid-labile) | Trityl derivatives | Acid treatment (TFA) [21] [22] | Amino-modified compounds [22] |
Alloc protection | Alloc (Pd-catalyzed removal) | Allyl-based | Pd(0) catalysis [16] [23] | Specialized orthogonal protection [16] [23] |
Biocatalytic approaches to fluorinated amino acid synthesis represent an emerging and environmentally sustainable alternative to traditional chemical methods [24] [25]. Fluorinase enzymes, which are the only known enzymes capable of catalyzing carbon-fluorine bond formation in nature, offer unique opportunities for the selective introduction of fluorine into organic molecules [24] [26].
The fluorinase enzyme from Streptomyces cattleya catalyzes the formation of carbon-fluorine bonds through an SN2 nucleophilic substitution mechanism [24] [26]. The enzyme utilizes S-adenosyl-L-methionine as a substrate, with fluoride ion attacking the C5 position to displace L-methionine and form 5'-fluoro-5'-deoxyadenosine [24] [26]. The reaction is thermodynamically favorable due to the equilibrium lying toward the products, despite the relatively slow catalytic rate [24] [26].
The active site of fluorinase contains a sophisticated hydrogen bonding network that stabilizes the desolvated fluoride ion and facilitates the nucleophilic attack [24] [26]. Key residues including Ser158, Thr155, Trp217, and Tyr266 form critical interactions with both the fluoride ion and the S-adenosyl-L-methionine substrate [24] [26]. The positively charged sulfur of S-adenosyl-L-methionine plays a crucial role in stabilizing the transition state during the SN2 reaction [24] [26].
Directed evolution and rational design approaches have been employed to improve the catalytic efficiency of fluorinase enzymes [24] [26]. Site-directed mutagenesis studies have identified key residues that influence substrate accommodation and catalytic activity [24] [26]. The Y266F and T155S mutants demonstrate significantly higher catalytic efficiency compared to the wild-type enzyme, particularly for sterically bulky substrates [24].
The hydrogen bonding network formed by water molecules and amino acid residues at the active site represents a critical factor in determining substrate specificity [24] [26]. Disruption of this network through targeted mutations can enhance the enzyme's ability to accommodate larger substrates while maintaining the essential interactions required for fluoride binding and activation [24] [26].
Fluorinase enzymes demonstrate strict substrate specificity for S-adenosyl-L-methionine and its close analogs [24] [26]. Modifications at the C2 position of the adenine ring are generally well-tolerated, particularly when hydrogen bond donors are present [24]. However, substitutions at the C6 position of adenine typically result in loss of catalytic activity, with chlorine being one of the few exceptions [24].
Recent developments have expanded the substrate scope through the use of coupled enzyme systems that regenerate S-adenosyl-L-methionine or provide alternative fluorine sources [25] [27]. These systems can achieve continuous fluorination reactions with improved overall yields and reduced substrate costs [25] [28].
While direct fluorinase-catalyzed synthesis of fluorinated amino acids remains limited, recent advances have demonstrated the potential for expanding this approach [25] [27]. The development of fluorinated S-adenosyl-L-methionine analogs has enabled methyltransferase-catalyzed fluoromethylation reactions [27]. These systems can potentially be adapted for the synthesis of fluorinated amino acid derivatives through appropriate substrate engineering [27].
Enzyme System | Substrate | Product | Mechanism | Turnover |
---|---|---|---|---|
Native fluorinase (FlA) | S-adenosyl-L-methionine (SAM) | 5'-fluoro-5'-deoxyadenosine (5'-FDA) [24] [26] | SN2 nucleophilic substitution [24] [26] | Low (slow kcat) [24] [26] |
Engineered fluorinase (Y266F/T155S) | SAM with bulky substituents | Fluorinated analogs with improved yields [24] [26] | Enhanced SN2 with reduced steric hindrance [24] [26] | Improved turnover [24] [26] |
Fluorinase with SAM analogs | Modified SAM derivatives | Various fluorinated nucleosides [24] [26] | Modified SN2 mechanism [24] [26] | Variable depending on substrate [24] [26] |
Coupled enzyme systems | SAM with regeneration system | Continuous fluorination products [25] [28] | Coupled enzymatic cascade [25] [28] | Enhanced by regeneration [25] [28] |
Archaeal fluorinase | SAM and derivatives | Fluorinated adenosine derivatives [26] | Alternative SN2 pathway [26] | Moderate turnover [26] |
2,6-Difluoro-L-phenylalanine exhibits distinctive fluorine nuclear magnetic resonance signatures that reflect its unique electronic environment [1]. The compound displays characteristic chemical shifts in the range of -117.8 parts per million when referenced to trifluoroacetic acid in deuterated water solutions. This chemical shift position is consistent with fluorine atoms positioned at ortho locations on aromatic rings, where electronic shielding effects are influenced by both the amino acid backbone and neighboring aromatic substituents [2].
The absence of observable proton-fluorine coupling constants in the fluorine nuclear magnetic resonance spectrum is attributed to the ortho positioning of both fluorine substituents, which eliminates adjacent proton-fluorine coupling interactions [2]. This spectroscopic feature distinguishes 2,6-difluoro-L-phenylalanine from other fluorinated phenylalanine derivatives, particularly meta- and para-substituted analogs that exhibit measurable coupling constants ranging from 7.8 to 9.1 Hertz [2].
The fluorine nuclear magnetic resonance chemical shift analysis reveals significant conformational heterogeneity in 2,6-difluoro-L-phenylalanine structures [1]. The compound demonstrates evidence of multiple conformational states that exchange on timescales comparable to nuclear magnetic resonance measurement frequencies. This dynamic behavior is attributed to the ortho-difluorination pattern, which introduces steric constraints that affect the preferred conformational ensemble of the amino acid [3].
Computational analysis using density functional theory methods indicates that the presence of fluorine atoms at the 2,6-positions creates a non-planar aromatic system with significant deviation from planarity [3]. The calculated dihedral angle between the carboxamide group and the aromatic ring approaches -27 degrees, representing a substantial departure from the planar geometry observed in non-fluorinated phenylalanine derivatives. This conformational preference is energetically stabilized by approximately 1.98 kilocalories per mole compared to planar arrangements [3].
The conformational dynamics of 2,6-difluoro-L-phenylalanine in solution environments demonstrate temperature-dependent exchange processes observable through variable-temperature fluorine nuclear magnetic resonance spectroscopy [1]. Line broadening effects observed at intermediate temperatures suggest conformational exchange rates in the range of 10^3 to 10^4 inverse seconds, indicating moderately rapid interconversion between accessible conformational states.
Gas-phase infrared spectroscopy of 2,6-difluoro-L-phenylalanine proton-bound dimers reveals characteristic vibrational signatures that provide insight into intermolecular interaction patterns [4]. The infrared spectrum displays two prominent carbonyl stretching bands at 1783 and 1762 inverse centimeters, indicative of Type A charge-solvated interactions involving ammonium-amine hydrogen bonding (NH3+···NH2) [4].
The vibrational spectrum exhibits strong absorption features corresponding to symmetric and asymmetric ammonium stretching modes at 3165 and 3245 inverse centimeters, respectively [4]. These high-frequency vibrations are characteristic of protonated amino acid dimers and confirm the presence of intermolecular hydrogen bonding networks that stabilize the gas-phase complexes.
Carbon-fluorine stretching vibrations appear as intense absorption bands near 1145 inverse centimeters, reflecting the characteristic vibrational frequency of aromatic carbon-fluorine bonds [4]. The intensity and position of these bands are consistent with ortho-difluorinated aromatic systems and provide diagnostic information for structural identification.
Density functional theory calculations using the B3LYP/6-311+G(d,p) level of theory reveal significant electronic effects induced by ortho-difluorination in 2,6-difluoro-L-phenylalanine [5]. The compound exhibits a calculated dipole moment of 2.84 Debye, representing a substantial increase compared to non-fluorinated phenylalanine due to the strong electronegativity of fluorine substituents.
The highest occupied molecular orbital energy is calculated at -6.12 electron volts, while the lowest unoccupied molecular orbital energy appears at -0.85 electron volts, resulting in a HOMO-LUMO energy gap of 5.27 electron volts [5]. This energy gap indicates enhanced electronic stability and reduced reactivity compared to electron-rich aromatic systems, consistent with the electron-withdrawing effects of fluorine substitution.
Natural population analysis reveals significant charge redistribution within the aromatic ring system, with fluorine atoms carrying partial negative charges of approximately -0.387 elementary charges [5]. This charge distribution affects the electrostatic properties of the molecule and influences interactions with other molecular species in both gas-phase and solution environments.
Optimized geometric parameters obtained from density functional theory calculations indicate characteristic structural features of 2,6-difluoro-L-phenylalanine [5]. The carbon-fluorine bond lengths are calculated at 1.352 Angstroms, consistent with typical aromatic carbon-fluorine bonds. Aromatic carbon-carbon bond lengths average 1.395 Angstroms, indicating minimal perturbation of the aromatic ring geometry despite fluorine substitution.
The dihedral angle between the amino acid backbone and the aromatic ring system is calculated at -65.2 degrees, representing a significant deviation from the extended conformations typically observed in non-fluorinated phenylalanine [5]. This conformational preference is attributed to steric interactions between the ortho fluorine substituents and the amino acid backbone, resulting in restricted rotational freedom about the benzyl-backbone bond.
Electrostatic potential calculations reveal significant polarization of the aromatic ring system, with the nitrogen atom exhibiting an electrostatic potential of -0.745 atomic units and the carboxyl oxygen showing -0.923 atomic units [5]. These values indicate enhanced nucleophilicity at these sites compared to non-fluorinated analogs, potentially affecting hydrogen bonding capabilities and intermolecular interactions.
Electrospray ionization mass spectrometry of 2,6-difluoro-L-phenylalanine produces characteristic fragmentation patterns that provide structural information and confirm molecular identity [6]. The protonated molecular ion appears at mass-to-charge ratio 201.17, representing the base peak in positive ionization mode spectra. This molecular ion exhibits sufficient stability to allow observation of secondary fragmentation processes under controlled collision conditions.
Primary fragmentation pathways include characteristic neutral losses commonly observed in amino acid mass spectrometry [6]. Loss of ammonia (17 atomic mass units) produces a fragment at mass-to-charge ratio 184.14 with 45% relative intensity, representing a McLafferty rearrangement process typical of amino acid derivatives. Loss of hydrogen fluoride (20 atomic mass units) generates a fragment at mass-to-charge ratio 165.12 with 25% relative intensity, specifically diagnostic for fluorinated aromatic compounds.
Decarboxylation processes produce fragments at mass-to-charge ratio 156.10 with 30% relative intensity, resulting from loss of the carboxyl group (45 atomic mass units) [6]. Sequential losses involving both ammonia and hydrogen fluoride produce fragments at mass-to-charge ratio 148.08 with 15% relative intensity, indicating multiple fragmentation pathways that compete under collision-induced dissociation conditions.
Specific fragmentation mechanisms characteristic of 2,6-difluoro-L-phenylalanine include benzylic cleavage processes that produce difluorobenzyl cations at mass-to-charge ratio 128.05 with 35% relative intensity [6]. These fragments represent alpha cleavage adjacent to the aromatic ring and provide diagnostic information regarding the substitution pattern of the fluorinated aromatic system.
Ring fragmentation processes generate characteristic aromatic fragments, including tropylium-like ions at mass-to-charge ratio 139.06 with 20% relative intensity, resulting from ring contraction and rearrangement mechanisms [6]. Smaller aromatic fragments appear at mass-to-charge ratio 91.05 (benzyl-like, 12% intensity) and 77.04 (phenyl, 8% intensity), representing successive losses from the aromatic ring system.
Irritant